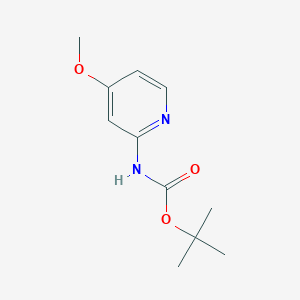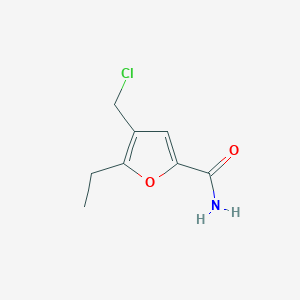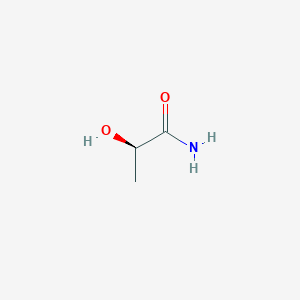
3-(2,4-Dioxo-thiazolidin-3-yl)-propionsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, also known as DTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTTA is a thiazolidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung ist ein Spezialprodukt, das in der Proteomforschung eingesetzt wird . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Gebiet ist entscheidend für das Verständnis vieler biologischer Prozesse.
Antidiabetika
Thiazolidindion-Derivate, wie z. B. diese Verbindung, wurden auf ihr Potenzial als Antidiabetika untersucht . Diabetes mellitus ist eine Krankheit, die durch einen über einen längeren Zeitraum erhöhten Blutzuckerspiegel gekennzeichnet ist. Thiazolidindione sind an der Steuerung verschiedener physiologischer Aktivitäten beteiligt, was sie zu einem Forschungsschwerpunkt in diesem Bereich macht .
Antibakterielle Aktivität
Thiazolidindione, einschließlich dieser Verbindung, haben eine gute bakterizide Aktivität gegen verschiedene grampositive und gramnegative Bakterien gezeigt . Die bakterizide Aktivität von Thiazolidindion-Derivaten hängt von der Substitution am heterocyclischen Thiazolidinring ab .
Entzündungshemmende Mittel
Thiazolidindione werden auch auf ihre entzündungshemmenden Eigenschaften untersucht . Entzündung ist eine biologische Reaktion auf schädliche Reize, und ihre Kontrolle ist entscheidend für die Behandlung vieler Krankheiten.
Antioxidative Aktivität
Diese Verbindungen haben Potenzial als Antioxidantien . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Einflüsse produziert.
Antikrebsmittel
Thiazolidindione werden auf ihre potenzielle Antikrebsaktivität untersucht . Krebs ist eine Gruppe von Krankheiten, die durch das unkontrollierte Wachstum und die Ausbreitung abnormaler Zellen gekennzeichnet sind.
Anti-HIV-Mittel
Es wird geforscht, ob Thiazolidindione als Anti-HIV-Mittel (Humanes Immundefizienzvirus) eingesetzt werden können . HIV ist ein Virus, das das Immunsystem des Körpers angreift.
Antituberkulosemittel
Thiazolidindione, einschließlich dieser Verbindung, werden auf ihr Potenzial als Antituberkulosemittel untersucht . Tuberkulose ist eine schwere Infektionskrankheit, die die Lunge befällt.
Wirkmechanismus
Target of Action
It is known that thiazolidinedione derivatives, which this compound is a part of, have been used in the preparation of novel thiazolidinedione-β-hydroxamates as zmp1 inhibitors .
Mode of Action
aureus . These enzymes are crucial for DNA replication, and their inhibition can lead to cell death .
Biochemical Pathways
The inhibition of topoisomerase iv and dna gyrase can disrupt dna replication, leading to cell death .
Pharmacokinetics
The compound’s solubility in chloroform and dmso suggests that it may have good bioavailability.
Action Environment
The compound’s storage temperature is recommended to be -20°c in an inert atmosphere , suggesting that it may be sensitive to temperature and oxygen exposure.
Biochemische Analyse
Biochemical Properties
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with topoisomerase IV and DNA gyrase, enzymes essential for DNA replication and cell division . These interactions often result in the inhibition of these enzymes, thereby affecting cellular processes.
Cellular Effects
The effects of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with topoisomerase IV and DNA gyrase inhibits their function, leading to disrupted DNA replication and cell division . Furthermore, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disrupted metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Its distribution can influence its activity and effectiveness in various biological processes.
Subcellular Localization
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus or mitochondria . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and influence cellular processes.
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPAVHFNOFSNDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365686 |
Source


|
| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49629-36-9 |
Source


|
| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)




